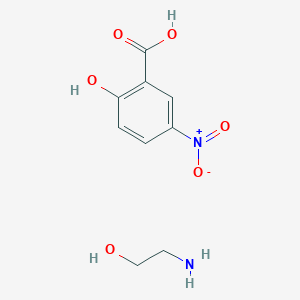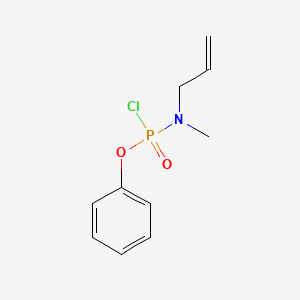
2-(2,2,2-Trifluoroacetyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroacetyl)nicotinonitrile is a chemical compound with the molecular formula C8H3F3N2O and a molecular weight of 200.12 g/mol It is a derivative of nicotinonitrile, characterized by the presence of a trifluoroacetyl group attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroacetyl)nicotinonitrile typically involves the reaction of nicotinonitrile with trifluoroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium methoxide, to facilitate the formation of the desired product . The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroacetyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted nicotinonitrile derivatives with various functional groups.
Scientific Research Applications
2-(2,2,2-Trifluoroacetyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the synthesis of bioactive molecules for studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroacetyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: The parent compound, lacking the trifluoroacetyl group, with different reactivity and applications.
2-(2,2,2-Trifluoroacetyl)pyridine: A similar compound with a pyridine core instead of nicotinonitrile, used in different contexts.
Uniqueness
2-(2,2,2-Trifluoroacetyl)nicotinonitrile is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
1060802-66-5 |
|---|---|
Molecular Formula |
C8H3F3N2O |
Molecular Weight |
200.12 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-5(4-12)2-1-3-13-6/h1-3H |
InChI Key |
DMFYTBVBQULMNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


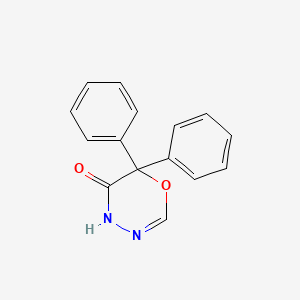
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
![2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B14180856.png)
methanone](/img/structure/B14180864.png)

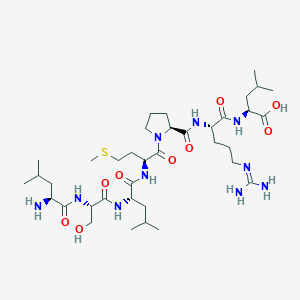
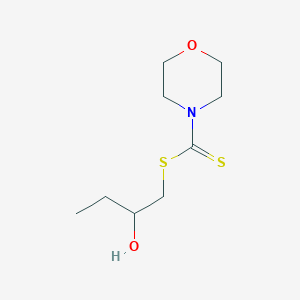
![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
